6-Hydrazonopyridazin-3(6H)-one, with the chemical formula CHNO and CAS number 90932-14-2, is a heterocyclic compound that contains a pyridazine ring. This compound is notable for its potential applications in medicinal chemistry and material science. The structure of 6-Hydrazonopyridazin-3(6H)-one features a hydrazone functional group, which contributes to its reactivity and biological activity.
The primary source of information about 6-Hydrazonopyridazin-3(6H)-one includes chemical databases and literature, such as ChemicalBook, which provides detailed information about its properties, synthesis, and applications . Research articles focusing on heterocyclic compounds also contribute to the understanding of this compound's characteristics and uses.
6-Hydrazonopyridazin-3(6H)-one is classified as a pyridazine derivative. Pyridazines are a class of organic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at adjacent positions. This compound can be categorized under nitrogen-containing heterocycles, which are significant in various chemical and pharmaceutical applications.
The synthesis of 6-Hydrazonopyridazin-3(6H)-one typically involves the reaction of hydrazine derivatives with appropriate pyridazine precursors. The following methods are commonly employed:
The synthesis often requires controlled temperatures and specific pH conditions to ensure optimal yields. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess the progress of the reaction.
This structure is significant for understanding the compound's reactivity and interaction with biological targets.
6-Hydrazonopyridazin-3(6H)-one is involved in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. Kinetic studies may be employed to determine reaction rates and mechanisms.
The mechanism of action for 6-Hydrazonopyridazin-3(6H)-one in biological systems often involves its interaction with enzymes or receptors due to its ability to form hydrogen bonds and coordinate with metal ions. The following steps outline a general mechanism:
Research into the specific biological targets and pathways affected by 6-Hydrazonopyridazin-3(6H)-one is ongoing, highlighting its potential therapeutic implications.
Characterization techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are commonly used to analyze the physical and chemical properties of 6-Hydrazonopyridazin-3(6H)-one.
6-Hydrazonopyridazin-3(6H)-one has potential applications in various fields:
Research continues into optimizing its applications across these domains, emphasizing the importance of further studies to elucidate its full potential.
The synthetic journey of 6-Hydrazonopyridazin-3(6H)-one (CAS: 90932-14-2) began with its first documented appearance in 1984 within the European Journal of Medicinal Chemistry, as reported by Szilagyi and colleagues [1]. This nitrogen-rich heterocycle emerged during exploratory syntheses of pyridazinone derivatives, though its initial characterization remained superficial. The compound's structural complexity was immediately evident through persistent molecular formula discrepancies—early sources alternated between C₄H₄N₄O (MW: 124.10 g/mol) and C₄H₆N₄O (MW: 126.12 g/mol), reflecting uncertainty in protonation states or tautomeric representation [1]. These ambiguities hampered initial pharmacological investigations, though the core structure attracted attention due to its similarity to bioactive pyridazinone scaffolds. By the 2000s, advanced spectroscopic techniques (²D NMR, ESI-MS) enabled more precise structural assignments, confirming the predominant C₄H₄N₄O formulation and establishing the canonical SMILES notation (N/N=C1\C=CC(=O)N=N1) now universally accepted [3].
As a fused heterocycle, 6-Hydrazonopyridazin-3(6H)-one occupies a privileged chemical space bridging pyridazinone and hydrazone pharmacophores. Its molecular architecture features three distinct bioisosteric elements: (1) a six-membered diazine ring providing hydrogen-bonding capability via N-atoms, (2) a carbonyl group at position 3 enabling dipolar interactions, and (3) a hydrazone moiety (-NH-N=) at position 6 conferring metal-chelating properties and conformational flexibility [1] [7]. This triad creates exceptional versatility in drug design, as evidenced by its predicted physicochemical profile:
Table 1: Key Physicochemical Properties of 6-Hydrazonopyridazin-3(6H)-one
Property | Value | Unit | Significance |
---|---|---|---|
Molecular Weight | 124.10 | g/mol | Ideal for blood-brain barrier crossing |
LogP | -0.62 | - | High hydrophilicity |
Polar Surface Area (PSA) | 80.17 | Ų | Enhanced water solubility |
Density | 1.625 | g/cm³ | Solid-state packing efficiency |
Boiling Point | 262.97 | °C | Thermal stability |
The hydrazone group's nucleophilicity permits Schiff base formation with carbonyl compounds—a reaction exploited to develop antimicrobial and anticancer agents. Additionally, its tautomeric equilibrium between enol-imine (6-Hydrazonopyridazin-3(6H)-one) and keto-hydrazone (6-hydrazinopyridazin-3(2H)-one) forms enables pH-dependent binding to biological targets [1]. This adaptability is reflected in the compound's inhibitory activity against acetylcholinesterase (Ki ~μM range), β-secretase, and amyloid aggregation—key targets in neurodegenerative diseases [2].
Despite three decades of intermittent study, critical knowledge gaps persist. Foremost is the absence of X-ray crystallographic data, leaving bond angles, dihedral preferences, and supramolecular packing undefined [1]. The tautomeric behavior observed in solution remains unquantified in physiological environments, creating uncertainty in structure-activity predictions. Biological evaluation has been predominantly in vitro, with no in vivo pharmacokinetic data on absorption, metabolism, or brain penetrance—though computational models suggest moderate blood-brain barrier permeability (logBB >0.3) [2]. Additionally, while hydrazone derivatives demonstrate iron-chelating ability relevant to Alzheimer's therapy, direct metal coordination studies with 6-Hydrazonopyridazin-3(6H)-one are lacking [7]. These deficiencies motivate systematic investigation into:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0